molecular formula C8H16O2 B1294788 2,2,5,5-Tetramethyloxolan-3-ol CAS No. 29839-74-5

2,2,5,5-Tetramethyloxolan-3-ol

Cat. No.: B1294788
CAS No.: 29839-74-5
M. Wt: 144.21 g/mol
InChI Key: GKSJXWYSYWFBEY-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyloxolan-3-ol, also known as 2,2,5,5-tetramethyltetrahydrofuran, is a heterocyclic organic compound with the molecular formula C8H16O. It is a derivative of tetrahydrofuran, where four hydrogen atoms on the carbon atoms adjacent to the oxygen are replaced by methyl groups. This compound is known for its non-peroxide forming properties, making it a safer alternative to traditional ethers.

Mechanism of Action

Target of Action

The primary targets of 2,2,5,5-Tetramethyloxolan-3-ol (TMO) are the OH and Cl radicals in the atmosphere . These radicals play a crucial role in the atmospheric breakdown chemistry of TMO .

Mode of Action

TMO interacts with its targets, the OH and Cl radicals, through gas-phase reactions . The reaction OH + TMO proceeds with a rate coefficient k1 (296K) = (3.1±0.4) cm3 molecule−1 s−1 . This is a factor of 3 smaller than predicted by recent structure–activity relationships . Quantum chemical calculations demonstrated that the reaction pathway via the lowest-energy transition state was characterized by a hydrogen-bonded pre-reaction complex, leading to thermodynamically less favored products .

Biochemical Pathways

The biochemical pathways of TMO involve the formation of a hydrogen-bonded pre-reaction complex via the lowest-energy transition state . Steric hindrance from the four methyl substituents in TMO prevents the formation of such H-bonded complexes on the pathways to thermodynamically favored products .

Result of Action

The result of TMO’s action is a slower rate of reaction with OH radicals compared to what was predicted by recent structure–activity relationships . This indicates that TMO is a less problematic volatile organic compound (VOC) than toluene .

Action Environment

The action of TMO is influenced by environmental factors such as temperature and the presence of atmospheric chlorine . An estimated atmospheric lifetime of τ1≈3 d was calculated for TMO, approximately 50% longer than toluene, indicating that any air pollution impacts from TMO emission would be less localized . An estimated photochemical ozone creation potential (POCP E) of 18 was calculated for TMO in north-western Europe conditions, less than half the equivalent value for toluene .

Biochemical Analysis

Biochemical Properties

2,2,5,5-Tetramethyloxolan-3-ol plays a significant role in biochemical reactions, particularly as a solvent. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions by providing a stable and inert environment. For instance, it has been shown to interact with enzymes involved in the synthesis of bio-based chemicals, such as those derived from glucose . The nature of these interactions is primarily through hydrogen bonding and van der Waals forces, which stabilize the transition states of the reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that it can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . These changes can lead to alterations in cellular metabolism, potentially enhancing the efficiency of certain biochemical processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been shown to inhibit certain enzymes involved in the degradation of bio-based chemicals, thereby increasing the yield of desired products . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for its application in biochemical research. Studies have shown that it remains stable under various conditions, including exposure to air, UV light, and heat . Long-term effects on cellular function are still being explored. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and function, although these effects are generally reversible upon removal of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic processes without causing significant adverse effects . At higher doses, it can induce toxicity, leading to oxidative stress and cellular damage. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound can be safely used without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of bio-based chemicals. It interacts with enzymes such as dehydrogenases and oxidases, which play a role in the conversion of glucose and other substrates into valuable products . These interactions can affect metabolic flux and metabolite levels, potentially enhancing the efficiency of biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, its localization and accumulation can be influenced by factors such as pH and the presence of other biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It has been observed to localize primarily in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes . Targeting signals and post-translational modifications may also play a role in directing this compound to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,5,5-Tetramethyloxolan-3-ol can be synthesized through the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts. Zeolites have been shown to be particularly high yielding, but sulfuric acid can also be used .

Industrial Production Methods: The industrial production of this compound involves the use of readily available and potentially renewable feedstocks. The process is designed to be efficient, with high atom economy and reaction mass efficiency .

Comparison with Similar Compounds

2,2,5,5-Tetramethyloxolan-3-ol is unique due to its non-peroxide forming properties and its ability to act as a non-polar solvent. Similar compounds include:

Properties

IUPAC Name

2,2,5,5-tetramethyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2)5-6(9)8(3,4)10-7/h6,9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSJXWYSYWFBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29839-74-5
Record name 3-Furanol, tetrahydro-2,2,5,5-tetramethyl-
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Record name 2,2,5,5-tetramethyloxolan-3-ol
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